molecular formula C8H11NOS B046345 Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci) CAS No. 111859-86-0

Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)

Cat. No.: B046345
CAS No.: 111859-86-0
M. Wt: 169.25 g/mol
InChI Key: WXWQGNQDWULAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a heterocyclic compound containing a thiophene ring substituted with a dimethylamino group and an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone typically involves the reaction of 3-(dimethylamino)thiophene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Dimethylamino)thiophen-2-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Thiophene: A simpler analog without the dimethylamino and ethanone substituents.

    2-Acetylthiophene: Similar structure but lacks the dimethylamino group.

    3-(Dimethylamino)thiophene: Lacks the ethanone moiety.

Uniqueness: 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is unique due to the presence of both the dimethylamino group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

111859-86-0

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-[3-(dimethylamino)thiophen-2-yl]ethanone

InChI

InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3

InChI Key

WXWQGNQDWULAMS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CS1)N(C)C

Canonical SMILES

CC(=O)C1=C(C=CS1)N(C)C

Synonyms

Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI)

Origin of Product

United States

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